molecular formula C13H20Cl2N2O2 B6297487 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride CAS No. 2387595-81-3

4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride

Cat. No.: B6297487
CAS No.: 2387595-81-3
M. Wt: 307.21 g/mol
InChI Key: SIMUSRDOZLQKIO-UHFFFAOYSA-N
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Description

4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C13H20Cl2N2O2 and a molecular weight of 307.22 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride typically involves multiple steps, starting with the reaction of benzyl chloride with piperidine to form 1-benzyl-piperidine

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, aiding in the development of new therapeutic agents.

Medicine: The compound has potential applications in the pharmaceutical industry, where it can be used as a precursor for the synthesis of drugs targeting specific diseases. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various chemical processes.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Benzylamine derivatives

  • Carboxylic acid derivatives

Uniqueness: 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride stands out due to its unique combination of functional groups, which allows for diverse reactivity and applications. Its structural features differentiate it from other similar compounds, making it a valuable tool in scientific research and industrial processes.

Properties

IUPAC Name

4-amino-1-benzylpiperidine-4-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.2ClH/c14-13(12(16)17)6-8-15(9-7-13)10-11-4-2-1-3-5-11;;/h1-5H,6-10,14H2,(H,16,17);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMUSRDOZLQKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)N)CC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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